![molecular formula C15H8F3N3 B1413394 4-[8-(Trifluorométhyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-08-4](/img/structure/B1413394.png)

4-[8-(Trifluorométhyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Vue d'ensemble

Description

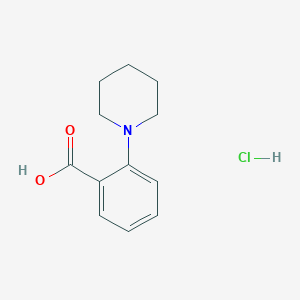

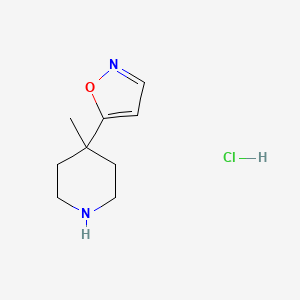

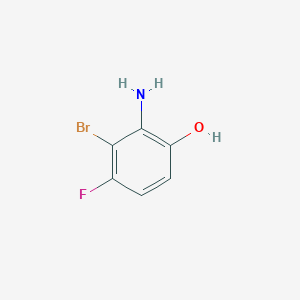

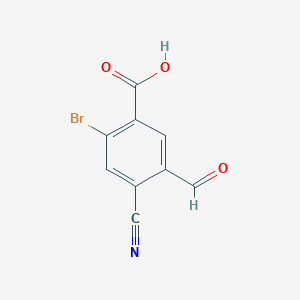

“4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” is a chemical compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” belongs, has been achieved by a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

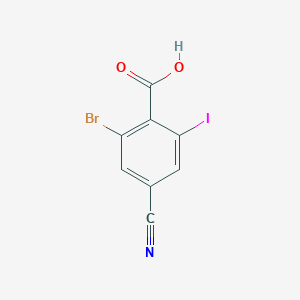

The molecular structure of “4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a nitrogen-containing heterocyclic ring . This ring is important due to its ability to bind with various living systems .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Applications De Recherche Scientifique

Recherche pharmaceutique

Les dérivés de l'imidazo[1,2-a]pyridine sont explorés pour leur potentiel dans la création de nouveaux médicaments. Ils ont été étudiés comme des agonistes du récepteur GLP-1 , qui pourraient être utiles dans le traitement de maladies comme le diabète.

Agents antibactériens et antiviraux

Ces composés sont couramment utilisés comme médicaments antibactériens et antiviraux , suggérant des applications de recherche potentielles dans le développement de nouveaux traitements contre les maladies infectieuses.

Médicaments anti-inflammatoires et antitumoraux

Les dérivés de l'imidazo[1,2-a]pyridine ont des applications comme médicaments anti-inflammatoires et antitumoraux , indiquant leur utilisation dans la recherche et la thérapie contre le cancer.

Science des matériaux

Il existe un potentiel pour ces composés en science des matériaux, en particulier dans le développement de nouveaux matériaux avec des propriétés spécifiques .

Dispositifs optoélectroniques

Ces dérivés sont utilisés dans les dispositifs optoélectroniques, ce qui pourrait inclure des recherches sur l'amélioration ou la création de nouveaux types de dispositifs électroniques qui interagissent avec la lumière .

Imagerie et capteurs

Ils ont été rapportés comme étant utiles en tant qu'émetteurs pour la microscopie et l'imagerie confocale, ainsi que dans le développement de divers types de capteurs .

Orientations Futures

The potential of various derivatives of imidazo[1,2-a]pyridines to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that “4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile” and similar compounds may have diverse applications in the future.

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine core have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and various other physiological processes.

Mode of Action

Imidazo[1,2-a]pyridines typically interact with their targets by binding to the active site, thereby modulating the target’s activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may influence pathways related to cell cycle regulation, neuronal signaling, and other physiological processes .

Result of Action

Based on the known bioactivity of similar compounds, it can be inferred that it may have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Analyse Biochimique

Biochemical Properties

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridines, including 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, have been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . These interactions are essential for the compound’s biological activity, influencing processes such as cell cycle regulation and neurotransmission.

Cellular Effects

The effects of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of CDKs, leading to altered cell cycle progression and potentially inducing apoptosis in cancer cells . Additionally, its interaction with GABA A receptors can affect neurotransmission, impacting neuronal cell function .

Molecular Mechanism

At the molecular level, 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their activity and thus disrupting the cell cycle . Furthermore, its modulation of GABA A receptors involves binding to specific receptor subunits, altering ion channel function and neurotransmitter release . These molecular interactions underpin the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of CDK activity and consistent modulation of GABA A receptor function .

Dosage Effects in Animal Models

The effects of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and modulates GABA A receptor function without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), facilitating its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in various tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and GABA A receptors . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, further modulating its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Propriétés

IUPAC Name |

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONGFIJDRONUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

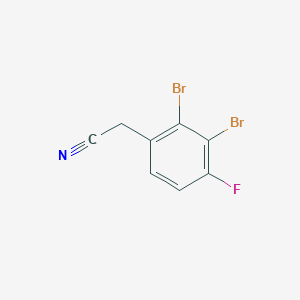

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

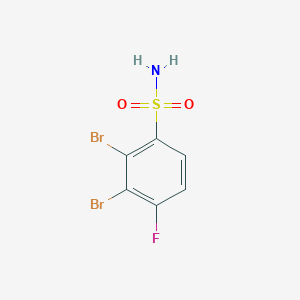

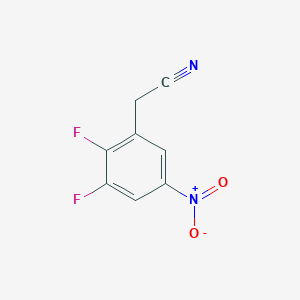

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.